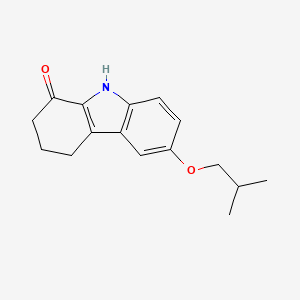

![molecular formula C19H12O5 B5564875 9-(4-羟基亚苄基)-4-甲基-2H-呋喃[2,3-h]色烯-2,8(9H)-二酮](/img/structure/B5564875.png)

9-(4-羟基亚苄基)-4-甲基-2H-呋喃[2,3-h]色烯-2,8(9H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromene derivatives are a class of compounds that have a benzopyran ring system, in which a benzene ring and a pyran ring are fused together . They are prevalent in a variety of natural products and have been found to have various potential biological activities, including antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, herbicidal, analgesic, anticonvulsant, antitubercular, anticoagulant, estrogenic, TNF-α inhibitor effects and activities, as well as inhibitor of diabetes-induced vascular dysfunction .

Synthesis Analysis

The synthesis of chromene derivatives often involves reactions of 2-halo aryl benzyl ethers using metal catalysts such as Pd, Co, or Au by intramolecular dehydrohalide coupling . A similar reaction is exemplified via radical intermediates generated from n-Bu3SnH and AIBN .Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring . The specific structure of “9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione” would likely include additional functional groups attached to this basic structure.Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can participate in [4 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can vary widely depending on their specific structure. For example, they can have different densities, melting points, and boiling points .科学研究应用

合成方法和化学性质

- 高效合成技术: 研究表明,合成色烯衍生物的高效方法,突出了创建与“9-(4-羟基亚苄基)-4-甲基-2H-呋喃[2,3-h]色烯-2,8(9H)-二酮”类似结构的化合物的潜力。例如,已经开发出一种无溶剂、环保的 4H-苯并[g]色烯-5,10-二酮衍生物合成方法,提供高产率和简单的后处理程序 (Yao 等人,2009 年).

- 细胞毒活性: 包括与目标化合物类似的色满酮衍生物在内,已显示出对各种癌细胞系的显着细胞毒性,表明在癌症研究中具有潜在应用 (Babak 等人,2010 年).

- 通过分子内酰胺化进行高级合成: 已采用分子内酰胺化等创新合成方法来创建新型杂环系统,包括咪唑并[2,1-b][1,3,4]噻二唑和咪唑并[2,1-b][1,3]噻唑稠合二氮杂酮,表明适用于合成类似于目标化合物的复杂结构的方法的多功能性 (Kolavi 等人,2006 年).

潜在应用

- 抗氧化性能: 已经探索了香豆素稠合化合物的抗氧化效力,研究结果表明,特定的官能团显着影响对各种自由基的清除活性。这项研究为研究“9-(4-羟基亚苄基)-4-甲基-2H-呋喃[2,3-h]色烯-2,8(9H)-二酮”的抗氧化特性打开了大门 (Xi 和 Liu,2015 年).

- 生物活性分子的合成: 生物活性分子的合成,例如表现出类菊花内酯骨架的倍半萜内酯,提供了对结构相关化合物的潜在生物活性和应用的见解,包括抗炎和抗癌特性 (López-Rodríguez 等人,2009 年).

作用机制

The mechanism of action of chromene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some chromene derivatives have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO), suggesting potential anti-inflammatory activity .

安全和危害

未来方向

属性

IUPAC Name |

(9Z)-9-[(4-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-10-8-16(21)24-18-13(10)6-7-15-17(18)14(19(22)23-15)9-11-2-4-12(20)5-3-11/h2-9,20H,1H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEZNVDLRCZOMJ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=C(C=C4)O)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=C(C=C4)O)/C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Hydroxy-benzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5564823.png)

![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)

![3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5564851.png)

![N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5564855.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5564858.png)

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)